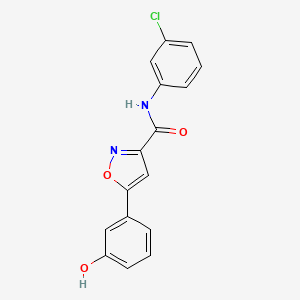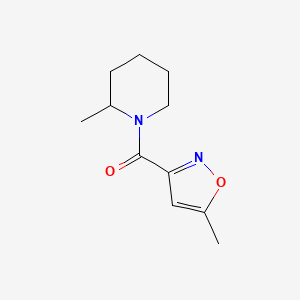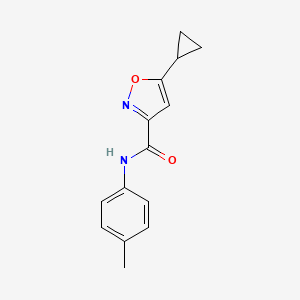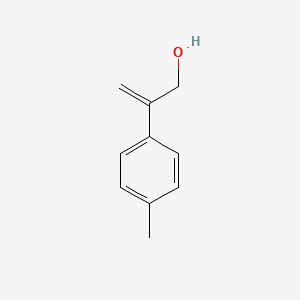![molecular formula C13H12BrClN2O3S2 B7518415 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide, also known as Btsga, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Btsga belongs to the class of sulfonylurea compounds and has been synthesized through various methods.
作用機序
The mechanism of action of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide is not fully understood, but it is believed to act through the sulfonylurea receptor 1 (SUR1) and the ATP-sensitive potassium (KATP) channels. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been shown to bind to the SUR1 subunit of the KATP channels, leading to the closure of the channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic beta cells and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, the improvement of glucose tolerance, and the inhibition of cancer cell growth. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide in lab experiments is its ability to stimulate insulin secretion and improve glucose tolerance in animal models, making it a potential therapeutic agent for diabetes research. Another advantage is its ability to inhibit cancer cell growth, making it a potential therapeutic agent for cancer research. However, one limitation of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide is its unknown toxicity and potential side effects, which need to be further studied.
将来の方向性
There are several future directions for N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide research, including its potential use as a therapeutic agent for diabetes and cancer. Further studies are needed to determine the toxicity and potential side effects of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide, as well as its pharmacokinetics and pharmacodynamics. Other future directions include the development of novel N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide derivatives with improved efficacy and selectivity.
合成法
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been synthesized through various methods, including the reaction of 5-bromothiophene-2-sulfonyl chloride with 3-chloro-N-methylbenzamide in the presence of a base. The reaction yields N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide, which can be purified through recrystallization. Other methods of synthesis include the reaction of 5-bromothiophene-2-sulfonyl chloride with N-methyl-N-(3-chlorophenyl)glycine in the presence of a base.
科学的研究の応用
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications, including its use in the treatment of diabetes and cancer. In diabetes research, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. In cancer research, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3S2/c1-17(22(19,20)13-6-5-11(14)21-13)8-12(18)16-10-4-2-3-9(15)7-10/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSXNQYWFMVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)






![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
